
Imidazolidinetrione, dipropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazolidinetrione, dipropyl- is a chemical compound with the molecular formula C9H14N2O3 and a molecular weight of 198.2191 g/mol . It belongs to the class of imidazolidinetriones, which are derivatives of imidazolidine. These compounds are characterized by a five-membered ring structure containing two nitrogen atoms and three carbon atoms, with three carbonyl groups attached to the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Imidazolidinetrione, dipropyl- can be synthesized through the condensation reaction of 1,2-diamines with aldehydes. The reaction typically involves the use of a base catalyst to facilitate the formation of the imidazolidine ring . The reaction conditions often include mild temperatures and the presence of solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.
Industrial Production Methods: In industrial settings, the production of imidazolidinetrione, dipropyl- may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is usually purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions: Imidazolidinetrione, dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming imidazolidine alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted imidazolidinetriones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Imidazolidinone derivatives.
Reduction: Imidazolidine alcohols.
Substitution: Substituted imidazolidinetriones with various functional groups.
Aplicaciones Científicas De Investigación
Imidazolidinetrione, dipropyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Mecanismo De Acción
The mechanism of action of imidazolidinetrione, dipropyl- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other weak interactions with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
1-Methyl-2,4,5-imidazolidinetrione: Similar in structure but with a methyl group instead of dipropyl groups.
Hydantoin: A related compound with a similar ring structure but different functional groups.
2,5-Oxazolidinedione: Another heterocyclic compound with a similar ring structure but containing oxygen atoms instead of nitrogen.
Uniqueness: Imidazolidinetrione, dipropyl- is unique due to its specific substitution pattern with dipropyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering distinct properties compared to its analogs.
Propiedades
Número CAS |
21036-96-4 |
|---|---|
Fórmula molecular |
C9H14N2O3 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
1,3-dipropylimidazolidine-2,4,5-trione |
InChI |
InChI=1S/C9H14N2O3/c1-3-5-10-7(12)8(13)11(6-4-2)9(10)14/h3-6H2,1-2H3 |
Clave InChI |
GFNNBLORESRJGK-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)C(=O)N(C1=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



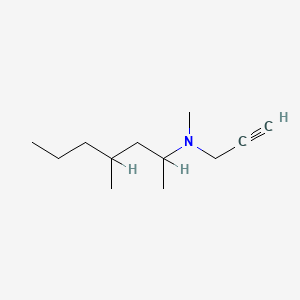

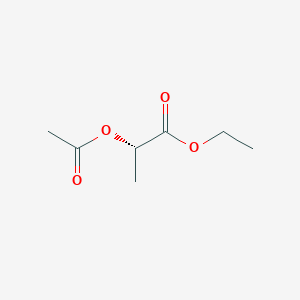
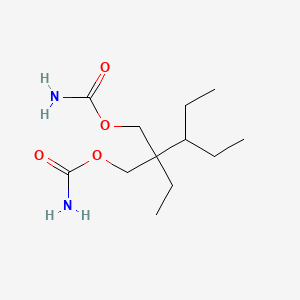

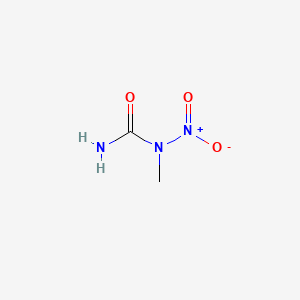


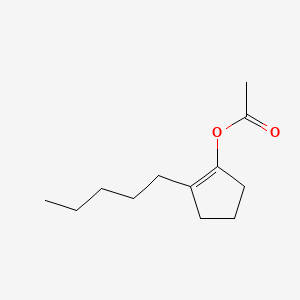
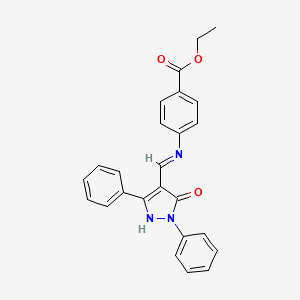

![[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid](/img/structure/B14702167.png)

